molecular formula C21H27FN2O3S B6499538 4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide CAS No. 953940-19-7

4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide

Cat. No.: B6499538
CAS No.: 953940-19-7
M. Wt: 406.5 g/mol
InChI Key: KBGZMQLGIZXWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure This compound features a benzene ring substituted with a fluorine atom and a methyl group, and a sulfonamide group attached to a morpholine ring, which is further linked to a butyl chain

Preparation Methods

The synthesis of 4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide involves multiple steps, starting with the preparation of the core benzene ring. The synthetic routes typically include:

  • Benzene Derivative Formation: : The benzene ring is initially functionalized with a fluorine atom and a methyl group through electrophilic aromatic substitution reactions.

  • Sulfonamide Group Introduction: : The sulfonamide group is introduced using sulfonating agents, followed by reaction with an amine source.

  • Morpholine Ring Attachment: : The morpholine ring is attached to the butyl chain through nucleophilic substitution reactions.

  • Final Coupling: : The final step involves coupling the morpholine-substituted butyl chain to the benzene ring containing the sulfonamide group.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce additional functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the benzene ring or morpholine ring.

  • Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional aryl groups.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

4-Fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

When compared to similar compounds, 4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide stands out due to its unique structural features and functional groups. Similar compounds may include other sulfonamide derivatives or molecules with similar morpholine or benzene ring structures. The uniqueness of this compound lies in its combination of fluorine, methyl, and morpholine groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-17-15-19(22)9-10-21(17)28(25,26)23-11-5-6-12-24-13-14-27-20(16-24)18-7-3-2-4-8-18/h2-4,7-10,15,20,23H,5-6,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGZMQLGIZXWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.